7-(2-fluorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative is characterized by a 2-fluorobenzyl group at position 7, a piperidin-1-ylmethyl substituent at position 8, and methyl groups at positions 1 and 2. Its molecular formula is C₁₉H₂₂FN₅O₂ (monoisotopic mass: 371.1758 g/mol), with a ChemSpider ID of 852178 (analogous to ). Key structural features include:
- Position 8: Piperidin-1-ylmethyl substituent, contributing to basicity and solubility.
- Positions 1 and 3: Methyl groups, stabilizing the purine core and modulating metabolic stability.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-8-4-5-9-15(14)21)16(22-18)13-25-10-6-3-7-11-25/h4-5,8-9H,3,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHXSRPQBLBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Fluorobenzyl Isomers
- 7-(4-Fluorobenzyl) analog (): Molecular formula: C₁₉H₂₂FN₅O₂ (identical to the target compound). However, the 2-fluoro group may enhance π-stacking interactions in certain conformations. Biological relevance: Fluorine position impacts selectivity for TRPC5 channels ().
Halogen-Swapped Derivatives
- 7-(2-Chlorobenzyl) analog ():
- Molecular weight: 401.9 g/mol (vs. ~371 g/mol for the 2-fluoro analog).
- Chlorine’s larger atomic radius increases lipophilicity (ClogP +0.5 vs. F) but may reduce metabolic stability due to slower oxidative clearance.
Non-Halogenated Substituents
Substituent Variations at Position 8
Piperidinyl vs. Other Amines
- 8-(Pyrrolidin-1-yl) analog (): Smaller ring size (5-membered vs. Example: 7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-pyrrolidinyl derivative showed moderate α-adrenoreceptor affinity (Ki = 0.225–4.299 µM, ).
-
- Styryl group introduces aromaticity and rigidity.
- Example: 1,3-Dimethyl-8-(E)-styryl derivative (mp >360°C) exhibits poor solubility but strong UV absorption (λmax = 280 nm).
Piperazinyl and Triazolyl Derivatives
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